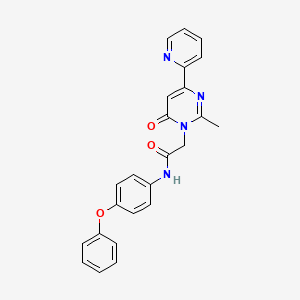![molecular formula C11H11N3OS B2880174 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097864-15-6](/img/structure/B2880174.png)
5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[221]heptane is a complex organic compound characterized by its fused bicyclic structure incorporating a thieno[2,3-d]pyrimidin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). These derivatives undergo cyclization reactions to form the thiophene ring[{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno2,3-d .... Another method involves the use of 2-nitrothiophenes as starting materials, which are reduced with phosphorus trichloride to form esters of the target acids[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as inverse electron-demand Diels–Alder reactions and subsequent hydrolysis steps are employed to achieve the desired product[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is studied for its interactions with biological macromolecules. It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent in the treatment of various diseases. Its ability to modulate biological pathways makes it a valuable tool in the development of new drugs.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-yl hydrazone analogues
Substituted pyrimidines
Thiophene derivatives
Uniqueness: 5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane stands out due to its unique bicyclic structure and the presence of the oxabicyclo[2.2.1]heptane ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-thieno[2,3-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-16-11-9(1)10(12-6-13-11)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZFYISHRJVTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-ethylpiperazin-1-yl)-N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880093.png)
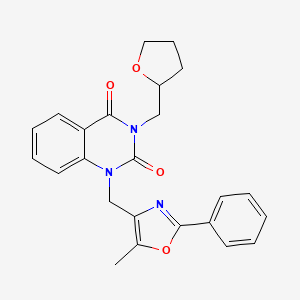
![1,6-dimethyl-4-[(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)oxy]-1,2-dihydropyridin-2-one](/img/structure/B2880097.png)
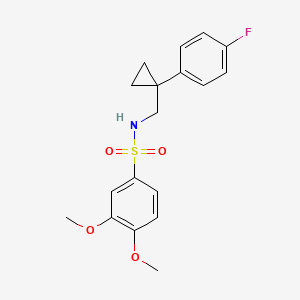
![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)
![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)
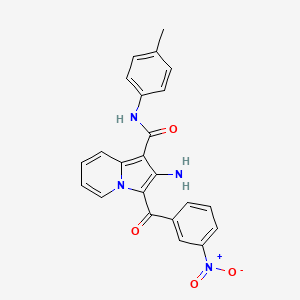
![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)
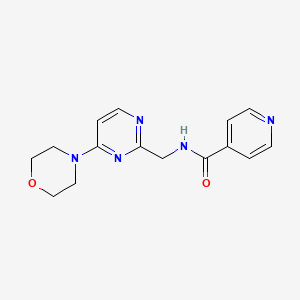
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)

